molecular formula C5H8ClNO3S B13303434 2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride

2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13303434
M. Wt: 197.64 g/mol
InChI Key: HPQJBCZYWJEVLX-UHFFFAOYSA-N
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Description

2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-Cyanoethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-(1-Cyanoethoxy)ethanol+Chlorosulfonic acid2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride+HCl+H2O\text{2-(1-Cyanoethoxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 2-(1-Cyanoethoxy)ethanol+Chlorosulfonic acid→2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) are employed.

Major Products Formed

    Substitution Reactions: Sulfonamide derivatives.

    Reduction Reactions: Sulfonyl hydrides.

    Oxidation Reactions: Sulfonic acids.

Scientific Research Applications

2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride
  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes a cyanoethoxy group. This structural feature imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C5H8ClNO3S

Molecular Weight

197.64 g/mol

IUPAC Name

2-(1-cyanoethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C5H8ClNO3S/c1-5(4-7)10-2-3-11(6,8)9/h5H,2-3H2,1H3

InChI Key

HPQJBCZYWJEVLX-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OCCS(=O)(=O)Cl

Origin of Product

United States

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